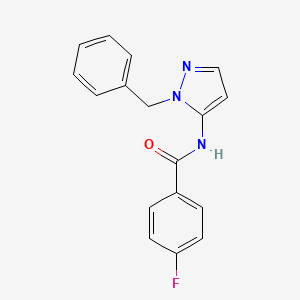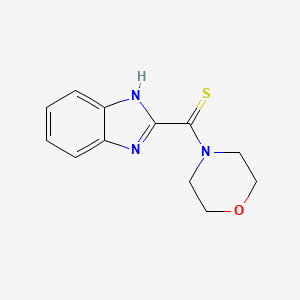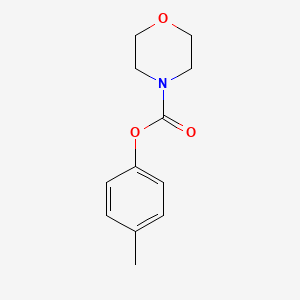![molecular formula C16H18ClNOS B5663579 3-[(Z)-3-chlorobut-2-enyl]-6-ethoxy-2-methyl-1H-quinoline-4-thione](/img/structure/B5663579.png)
3-[(Z)-3-chlorobut-2-enyl]-6-ethoxy-2-methyl-1H-quinoline-4-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Z)-3-chlorobut-2-enyl]-6-ethoxy-2-methyl-1H-quinoline-4-thione is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with a chlorobut-2-enyl group, an ethoxy group, and a thione group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-3-chlorobut-2-enyl]-6-ethoxy-2-methyl-1H-quinoline-4-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Chlorobut-2-enyl Group: The chlorobut-2-enyl group can be introduced through a substitution reaction using appropriate alkyl halides and base catalysts.
Ethoxy Group Addition: The ethoxy group can be added via an etherification reaction using ethanol and an acid catalyst.
Thione Group Formation: The thione group can be introduced through a thiolation reaction using thiourea or other sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Z)-3-chlorobut-2-enyl]-6-ethoxy-2-methyl-1H-quinoline-4-thione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobut-2-enyl group.
Addition: Addition reactions can occur at the double bond in the chlorobut-2-enyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, and base catalysts.
Addition: Hydrogen gas with a palladium catalyst for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(Z)-3-chlorobut-2-enyl]-6-ethoxy-2-methyl-1H-quinoline-4-thione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-[(Z)-3-chlorobut-2-enyl]-6-ethoxy-2-methyl-1H-quinoline-4-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(Z)-3-chlorobut-2-enyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylic acid: A synthetic derivative of quinolone with similar structural features.
6-ethoxy-2-methylquinoline-4-thione: A compound with a similar quinoline core but different substituents.
Uniqueness
3-[(Z)-3-chlorobut-2-enyl]-6-ethoxy-2-methyl-1H-quinoline-4-thione is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
3-[(Z)-3-chlorobut-2-enyl]-6-ethoxy-2-methyl-1H-quinoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNOS/c1-4-19-12-6-8-15-14(9-12)16(20)13(11(3)18-15)7-5-10(2)17/h5-6,8-9H,4,7H2,1-3H3,(H,18,20)/b10-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLNLQHDPOBLOI-YHYXMXQVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=C(C2=S)CC=C(C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)NC(=C(C2=S)C/C=C(/C)\Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[3-(cyclopropylmethyl)-3-(hydroxymethyl)-1-piperidinyl]-N-(2-fluorobenzyl)acetamide](/img/structure/B5663512.png)
![6-[2-(2-aminoethyl)-4-morpholinyl]-2-(butylthio)-4-pyrimidinamine dihydrochloride](/img/structure/B5663513.png)
![ethyl (4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenoxy)acetate](/img/structure/B5663517.png)
![4-{[4-(2-methylphenoxy)-1-piperidinyl]carbonyl}-1-(2-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5663529.png)

![(1S,5R)-3-(3-fluoro-8-methylimidazo[1,2-a]pyridine-2-carbonyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5663544.png)
![1-{[3-(hydroxymethyl)-3-propyl-1-piperidinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B5663558.png)


![1-(cyclobutylcarbonyl)-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5663585.png)
![1-[(2,4-dimethylphenyl)methyl]-4-pyridin-2-ylpiperazine](/img/structure/B5663597.png)
![[4-(2-Acetamido-1,3-thiazol-4-yl)phenyl] acetate](/img/structure/B5663600.png)
![N-(3-chlorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B5663601.png)
![[(3R*,4R*)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5663605.png)
